molecular formula C18H29NO B1324159 2-Tridecanoylpyridine CAS No. 242458-31-7

2-Tridecanoylpyridine

Cat. No.: B1324159
CAS No.: 242458-31-7
M. Wt: 275.4 g/mol
InChI Key: WULLBZVBTURUNX-UHFFFAOYSA-N
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Description

2-Tridecanoylpyridine (CAS No. 242458-31-7) is a pyridine derivative characterized by a tridecanoyl group (a 13-carbon acyl chain) attached at the 2-position of the pyridine ring. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol .

Pyridine derivatives with acyl substituents are often studied for their physicochemical properties and biological activities. The tridecanoyl group in this compound likely enhances its hydrophobicity, influencing solubility and membrane permeability—critical factors in drug design .

Properties

IUPAC Name

1-pyridin-2-yltridecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULLBZVBTURUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641986
Record name 1-(Pyridin-2-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242458-31-7
Record name 1-(Pyridin-2-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tridecanoylpyridine can be synthesized through the reaction of 2-cyanopyridine with dodecylmagnesium bromide. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Tridecanoylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Tridecanoylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Tridecanoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Tridecanoylpyridine with structurally analogous acylpyridines and other pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Acyl Chain Length Key Properties References
This compound C₁₈H₂₉NO 275.43 13-carbon High lipophilicity, low water solubility
2-Pentanoylpyridine C₁₀H₁₃NO 163.22 5-carbon Moderate hydrophobicity, antimicrobial
2-Pivaloylpyridine C₉H₁₁NO 149.19 3-carbon (branched) Enhanced metabolic stability
2-Heptanoylpyridine C₁₂H₁₇NO 191.27 7-carbon Intermediate lipophilicity
N-(3-Iodopyridin-4-yl)pivalamide C₁₀H₁₃IN₂O 304.13 N/A Halogenated, potential radiopharmaceutical use

Key Observations :

  • Chain Length and Lipophilicity: Longer acyl chains (e.g., 13-carbon in this compound) significantly increase molecular weight and hydrophobicity, reducing water solubility. This property may enhance membrane permeability in biological systems but complicate formulation for aqueous applications .
  • Branched vs. Linear Chains : Compounds like 2-pivaloylpyridine (branched 3-carbon chain) exhibit higher metabolic stability compared to linear-chain derivatives, making them favorable in drug design .

Challenges :

  • Longer acyl chains (e.g., tridecanoyl) may require stringent reaction conditions due to steric hindrance and reduced reactivity .

Biological Activity

2-Tridecanoylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a tridecanoyl group attached to a pyridine ring, is being investigated for its effects on various biological systems, including its antiproliferative properties and interactions with cellular mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H25N\text{C}_{15}\text{H}_{25}\text{N}

This structure features a long hydrophobic tridecanoyl chain, which may influence its biological interactions and solubility in lipid environments.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of various pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives were tested against human cancer cells such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) using the MTT assay to evaluate cell viability .

CompoundCell Line TestedIC50 (µM)Activity
This compoundHCT-116TBDAntiproliferative
This compoundHepG-2TBDAntiproliferative
This compoundMCF-7TBDAntiproliferative

Note: TBD = To Be Determined; specific IC50 values for this compound are not yet available in the literature.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit serine/threonine kinases involved in cell survival and proliferation, suggesting a potential mechanism for this compound.
  • Molecular Docking Studies : Computational studies indicate that this compound could fit into specific binding sites on target proteins associated with cancer progression, similar to other pyridine derivatives .

Case Studies and Research Findings

A case study involving the synthesis and evaluation of related pyridinethione derivatives demonstrated that these compounds exhibited selective activity against liver and colon cancer cells while showing minimal toxicity to non-cancerous cells. This suggests that modifications on the pyridine ring can enhance selectivity and potency against specific cancer types .

Additional Findings

Further research is needed to fully elucidate the biological activity of this compound. The following aspects are crucial for ongoing studies:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents.

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